molecular formula C8H9ClN2O3 B8335407 2-(beta-Hydroxyethyl)amino-6-chloronitrobenzene

2-(beta-Hydroxyethyl)amino-6-chloronitrobenzene

Cat. No. B8335407
M. Wt: 216.62 g/mol
InChI Key: TWFNKWWYWBCFNY-UHFFFAOYSA-N
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Patent
US04845293

Procedure details

0.04 mole (7.7 g) of 2,6-dichloronitrobenzene in 30 ml of ethanolamine is heated for 8 hours at 70° C. The reaction mixture is poured onto ice, and then extracted with ethyl acetate. After washing and drying, the ethyl acetate phase is evaporated to dryness under vacuum. The dry extract is recrystallized from ethanol. The product obtained melts at 78° C. (literature value 78.5° C.).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([CH2:14][NH2:15])[OH:13]>>[OH:13][CH2:12][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the ethyl acetate phase is evaporated to dryness under vacuum
EXTRACTION
Type
EXTRACTION
Details
The dry extract
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
The product obtained melts at 78° C. (literature value 78.5° C.)

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.